molecular formula C11H13NO3 B7451141 methyl N-benzoyl-beta-alanine

methyl N-benzoyl-beta-alanine

Cat. No.: B7451141
M. Wt: 207.23 g/mol
InChI Key: PCWYZYVSUMCCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-benzoyl-beta-alanine is an organic compound with the molecular formula C11H13NO3. It is a derivative of beta-alanine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-benzoyl-beta-alanine can be synthesized through several methods. One common approach involves the reaction of beta-alanine with benzoyl chloride in the presence of a base such as triethylamine to form N-benzoyl-beta-alanine. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-benzoyl-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-benzoyl-beta-alanine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes. The ester group can be hydrolyzed to release beta-alanine, which participates in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-benzoyl-beta-alanine is unique due to the presence of both the benzoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research .

Properties

IUPAC Name

3-[benzoyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWYZYVSUMCCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.